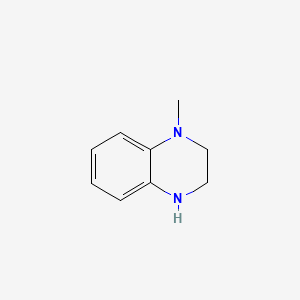

1-Methyl-1,2,3,4-tetrahydroquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLZJUPRTINRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957774 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36438-97-8 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36438-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the N-Methylated Tetrahydroquinoxaline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Prepared for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds. Its presence in pharmaceuticals and agrochemicals stems from its unique three-dimensional structure and its ability to engage in various intermolecular interactions with biological targets.[1][2] The process of N-methylation, leading to derivatives such as this compound, is a critical strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity, thereby fine-tuning its pharmacological profile.

This guide offers a comprehensive examination of the chemical properties of this compound, providing insights into its synthesis, structural characterization, reactivity, and relevance in the field of drug discovery. The information presented herein is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on this versatile chemical entity.

PART 1: Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved through a two-step sequence, beginning with the construction of a quinoxalinone precursor followed by its reduction. This approach provides a reliable and scalable route to the target compound.

Step 1: Copper-Catalyzed Formation of the Quinoxalinone Precursor

The synthetic journey begins with the formation of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one. This reaction involves a copper-catalyzed coupling of 2-bromoaniline and sarcosine (N-methylglycine).[1]

-

Causality of Component Selection:

-

2-Bromoaniline: Serves as the foundational aromatic component, providing the benzene ring that will be fused to the newly formed heterocyclic ring. The bromine atom acts as a leaving group in the copper-catalyzed C-N bond formation.

-

Sarcosine: Functions as the two-carbon and two-nitrogen source for the heterocyclic portion of the quinoxalinone. The pre-existing N-methyl group in sarcosine is strategically incorporated to become the N-methyl group at the 1-position of the final product.

-

Copper(I) Chloride (CuCl): This catalyst is essential for facilitating the Ullmann-type C-N coupling, which is typically challenging to achieve without metal catalysis.

-

Potassium Phosphate (K₃PO₄): Acts as the base required to deprotonate the amine and carboxylic acid groups, enabling their participation in the reaction cascade.

-

Dimethylethylenediamine: Serves as a ligand for the copper catalyst, stabilizing it and enhancing its reactivity.

-

Step 2: Reduction to this compound

The pivotal step is the reduction of the lactam (amide) and imine functionalities within the 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one precursor.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is selected for its ability to comprehensively reduce both amides and any potential imine intermediates to their corresponding amines.[1] Its high reactivity necessitates the use of anhydrous solvents like dry tetrahydrofuran (THF) to prevent violent quenching with water.

-

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound[1]

Part A: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Precursor)

-

To a solution of 2-bromoaniline (6.0 mmol) and sarcosine (12.0 mmol) in dry DMSO (14 mL), add copper(I) chloride (0.6 mmol), K₃PO₄ (12 mmol), and dimethylethylenediamine (2.4 mmol).

-

Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the precursor as a gray solid.

Part B: Reduction to this compound

-

To a suspension of lithium aluminum hydride (23.0 mmol) in dry THF (50 mL) under an inert atmosphere, add a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (3.2 mmol) in dry THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography (hexanes/EtOAc) to yield this compound as an orange liquid with an 82% yield.[1]

PART 2: Structural Elucidation and Spectroscopic Properties

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. The proton (¹H) and carbon (¹³C) NMR data provide a unique fingerprint of the compound's structure.[1]

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.67 | dt, J = 7.6, 1.5 Hz | 1H | Aromatic CH |

| 6.61–6.54 | m | 2H | Aromatic CH |

| 6.47 | dd, J = 7.6, 1.5 Hz | 1H | Aromatic CH |

| 3.50–3.45 | m | 2H | -CH₂- |

| 3.29–3.24 | m | 2H | -CH₂- |

| 2.86 | s | 3H | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)[1]

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | Aromatic C (Quaternary) |

| 134.2 | Aromatic C (Quaternary) |

| 118.7 | Aromatic CH |

| 118.2 | Aromatic CH |

| 113.6 | Aromatic CH |

| 111.7 | Aromatic CH |

| 49.9 | -CH₂- |

| 41.3 | -CH₂- |

| 39.1 | N-CH₃ |

-

Expert Interpretation: The ¹H NMR spectrum clearly shows four distinct protons in the aromatic region, consistent with a disubstituted benzene ring. The upfield chemical shifts of these protons are characteristic of an electron-donating amine substituent on the ring. The singlet at 2.86 ppm integrating to three protons is definitive evidence of the N-methyl group. The two multiplets in the aliphatic region correspond to the two diastereotopic methylene groups of the puckered heterocyclic ring. The ¹³C NMR spectrum corroborates this structure with six aromatic carbons and three distinct aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol

-

Expected Molecular Ion (M⁺): m/z = 148

-

Fragmentation Pattern: While specific MS data for this exact compound is not detailed in the provided sources, compounds of this class typically fragment via loss of groups adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of a methyl radical (·CH₃) leading to a fragment at m/z = 133, or cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

C-H (Aromatic) Stretching: Expected around 3000-3100 cm⁻¹

-

C-H (Aliphatic) Stretching: Expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹)

-

C=C (Aromatic) Stretching: Expected in the 1450-1600 cm⁻¹ region

-

C-N Stretching: Expected around 1250-1350 cm⁻¹

-

Absence of N-H Stretch: A key diagnostic feature is the absence of a distinct N-H stretching band (typically around 3300-3500 cm⁻¹), which would be present in the parent 1,2,3,4-tetrahydroquinoxaline. This confirms the substitution on both nitrogen atoms (one as part of the aromatic system linkage and the other via methylation).

PART 3: Chemical Reactivity and Potential Applications

Core Chemical Properties

-

Basicity: The presence of two nitrogen atoms, particularly the tertiary N-methyl amine, confers basic properties on the molecule. It will readily react with acids to form salts, a property often exploited to improve aqueous solubility in drug development contexts.

-

Oxidative Stability: The tetrahydro- nature of the heterocyclic ring makes it susceptible to oxidation. Under appropriate conditions (e.g., with oxidizing agents like manganese dioxide or DDQ), it can be aromatized to the corresponding quinoxaline derivative. This is a critical consideration for formulation and storage stability.

Relevance in Drug Development

The 1,2,3,4-tetrahydroquinoxaline scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a wide array of biological activities.

-

Anticancer Potential: Recently, derivatives of tetrahydroquinoxaline have been designed and synthesized as potent colchicine binding site inhibitors, which target tubulin polymerization.[3] This mechanism is a validated strategy for developing anticancer agents that can overcome multidrug resistance.[3]

-

Scaffold for Bioisosterism: The tetrahydroquinoxaline moiety can serve as a bioisostere for other important heterocyclic systems, such as tetrahydroquinolines and tetrahydroisoquinolines, which are found in numerous natural products and synthetic pharmaceuticals.[4][5][6]

-

Modulation of Pharmacokinetics: The introduction of the N-methyl group is a deliberate design choice. It can block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life. Furthermore, it alters the hydrogen bonding capacity and polarity, which can enhance cell membrane permeability and oral bioavailability.

Conclusion

This compound is a synthetically accessible and structurally well-defined molecule. Its chemical properties, characterized by the basicity of its nitrogen atoms and the potential for oxidation, are foundational to its utility. As a derivative of a privileged heterocyclic scaffold, it represents a valuable building block for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The detailed synthetic and spectroscopic data provided in this guide serve as a critical resource for researchers aiming to explore the full potential of this and related compounds in drug discovery and development programs.

References

-

Nakashima, Y., Inuki, S., Suenaga, A., Ohta, Y., Ishitobi, Y., & Oishi, S. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3561–3571. Available from: [Link]1]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15937–15961. Available from: [Link]4]

-

Al-Ostath, R. A., El-Faham, A., & Ali, M. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry. Available from: [Link]2]

-

Wang, X., Xu, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2201–2213. Available from: [Link]3]

-

Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4266–4295. Available from: [Link]5][6]

Sources

- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural and molecular properties, solubility, lipophilicity, and spectral data. The causality behind experimental choices and detailed protocols for the determination of these properties are also discussed to provide a self-validating and authoritative resource for researchers in the field.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities. The addition of a methyl group at the 1-position, yielding this compound, can significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A comprehensive characterization of these properties is therefore a critical first step in the exploration of its therapeutic potential.

This guide is structured to provide not just a list of properties, but an in-depth understanding of their implications and the methodologies for their determination. By explaining the "why" behind experimental choices, we aim to empower researchers to critically evaluate and apply this information in their own work.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior. Here, we detail the fundamental molecular and physical properties of this compound.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 36438-97-8[1]

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol [1]

-

Canonical SMILES: CN1CC2=CC=CC=C2NC1

Diagram: Structural representation and key identifiers.

Caption: 2D structure of this compound.

Key Physicochemical Data

A summary of the core physicochemical data for this compound is presented in the table below. These values are crucial for predicting its behavior in various experimental and biological settings.

| Property | Value | Source |

| Melting Point | 40.5-42 °C | [1] |

| Boiling Point | 163-169 °C @ 21 Torr | [1] |

| Density | 1.033 ± 0.06 g/cm³ | [1] |

| pKa | 7.41 ± 0.20 | [1] |

| XLogP3 | 1.751 | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. As a heterocyclic amine, the solubility of this compound is expected to be pH-dependent.

General Solubility Characteristics

Amines, including this compound, are generally soluble in organic solvents and show increased solubility in acidic aqueous solutions due to the formation of protonated, more polar species.[2]

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of a novel compound is essential. The following protocol outlines a standard procedure for assessing the solubility of this compound in various solvents.

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Water (deionized)

-

5% (v/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Vortex mixer

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Qualitative Assessment:

-

Place approximately 10 mg of the compound into separate test tubes.

-

Add 1 mL of each solvent to the respective tubes.

-

Vortex each tube for 30 seconds.

-

Visually inspect for dissolution.

-

-

Quantitative Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

-

Centrifuge the solutions to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated UV-Vis or HPLC method.

-

Diagram: Workflow for solubility determination.

Caption: Experimental workflow for solubility assessment.

Lipophilicity: A Key ADME Predictor

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing a compound's absorption, distribution, and ability to cross cell membranes.

Understanding LogP

The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).

Experimental Determination of LogP

While computational methods provide an estimate (XLogP3 = 1.751), experimental determination is the gold standard for accurate LogP values. The shake-flask method is a widely accepted technique.

Objective: To experimentally determine the LogP of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Create a stock solution of the compound in either the aqueous or organic phase.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.

-

Add a known amount of the compound stock solution.

-

Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

-

Calculate LogP = log₁₀(P).

-

Diagram: Shake-flask method for LogP determination.

Caption: Workflow for the shake-flask LogP determination method.

Spectroscopic Characterization

Spectroscopic data provides a unique fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported.

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me).

-

¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.

Note: The provided NMR data is from a study on quinoxaline derivatives and should be verified with an authentic sample of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic peaks would be expected for N-H stretching (if the secondary amine is present, though this is a tertiary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Expected IR Absorptions:

-

~3400-3300 cm⁻¹: N-H stretch (for the secondary amine, if present as an impurity or in the parent compound)

-

~3100-3000 cm⁻¹: Aromatic C-H stretch

-

~3000-2850 cm⁻¹: Aliphatic C-H stretch

-

~1600-1450 cm⁻¹: Aromatic C=C bending

-

~1350-1000 cm⁻¹: C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The fragmentation of tetrahydroquinolines is influenced by the stability of the resulting ions.

Expected Fragmentation:

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Synthesis and Stability

A reliable synthetic route and an understanding of a compound's stability are crucial for its use in research and development.

Synthesis

This compound can be synthesized through various methods, often involving the reduction of a quinoxaline precursor or the cyclization of appropriate aniline derivatives. One common approach is the reduction of 1-methylquinoxalin-2(1H)-one.

Illustrative Synthetic Scheme:

Caption: General synthetic route to this compound.

Stability Considerations

Aromatic amines can be susceptible to oxidation, and the tetrahydroquinoxaline ring system may undergo dehydrogenation under certain conditions. It is therefore recommended to store this compound under an inert atmosphere and protected from light to minimize degradation.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical characteristics of this compound. By presenting not only the data but also the experimental context and rationale, we aim to provide a valuable resource for researchers. A thorough understanding of these fundamental properties is indispensable for the successful application of this compound in drug discovery and development, enabling more informed decisions regarding its formulation, delivery, and biological evaluation.

References

-

Amines and Heterocycles. (2020, March 4). In Chemistry LibreTexts. Retrieved from [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). Agricultural and Food Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Preamble: Navigating Spectral Data Gaps

In the landscape of chemical research, it is not uncommon to encounter compounds for which comprehensive, publicly-archived spectral data is sparse. 1-Methyl-1,2,3,4-tetrahydroquinoxaline is one such molecule. While its parent compound, 1,2,3,4-tetrahydroquinoxaline, is well-characterized, the N-methylated analogue lacks a robust public spectral profile.

This guide, therefore, adopts a predictive and comparative methodology grounded in first principles of spectroscopy. We will first present the established spectral data for the parent scaffold, 1,2,3,4-tetrahydroquinoxaline. Subsequently, we will provide an expert analysis of the anticipated spectral shifts and changes introduced by the N1-methylation. This approach offers a scientifically rigorous framework for researchers to interpret their own experimental data, validate synthesis, and characterize this important heterocyclic moiety.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused ring system consisting of a benzene ring and a di-substituted pyrazine ring. The introduction of a methyl group on the N1 nitrogen atom breaks the symmetry of the parent molecule and is the primary driver of the spectral differences we anticipate.

Below is a diagram illustrating the numbering convention used throughout this guide for spectral assignment.

Caption: IUPAC Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The addition of a methyl group to the N1 position induces significant and predictable changes in both the ¹H and ¹³C NMR spectra compared to the parent compound.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Comparative Data and Interpretation:

| Proton Assignment | 1,2,3,4-Tetrahydroquinoxaline (Observed Chemical Shift, δ ppm)[1] | This compound (Predicted Chemical Shift, δ ppm) | Rationale for Predicted Shift |

| Aromatic (C5-C8) | ~6.5 - 7.0 (m) | ~6.6 - 7.2 (m) | Minimal change expected. The electronic environment of the aromatic ring is only slightly perturbed by N-alkylation. |

| N4-H | ~3.6 (br s) | ~3.8 - 4.2 (br s) | The N-H proton remains, but its chemical environment is slightly altered, potentially leading to a minor downfield shift. Its broadness is due to quadrupole broadening and potential exchange. |

| C2-H₂ & C3-H₂ | ~3.3 (s) | C2-H₂: ~3.4 - 3.6 (t)C3-H₂: ~3.1 - 3.3 (t) | The single peak in the parent compound is due to rapid N-H exchange and conformational averaging. N1-methylation breaks this symmetry. C2 protons, being adjacent to the N-CH₃ group, will be deshielded and shifted downfield. C3 protons will be less affected. Coupling (triplet, 't') between C2 and C3 protons should now be observable. |

| N1-CH₃ | N/A | ~2.9 - 3.1 (s) | This is the key new signal. A singlet ('s') integrating to 3 protons is expected in the typical range for an N-methyl group attached to a heterocyclic system. |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample from the ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Parameters: Use a proton-decoupled pulse sequence. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Standard Fourier transformation and processing are applied.

Comparative Data and Interpretation:

| Carbon Assignment | 1,2,3,4-Tetrahydroquinoxaline (Observed Chemical Shift, δ ppm)[1] | This compound (Predicted Chemical Shift, δ ppm) | Rationale for Predicted Shift |

| Aromatic (C4a, C8a) | ~135 | ~136, ~133 | The bridgehead carbons will become inequivalent. C4a, being closer to the N1-CH₃, may experience a slight downfield shift. C8a, adjacent to N4, will be less affected. |

| Aromatic (C5, C6, C7, C8) | ~115 - 122 | ~115 - 125 | Four distinct signals are expected, as the plane of symmetry is lost. Shifts will be similar to the parent compound but with resolved, individual peaks. |

| C2, C3 | ~42 | C2: ~50 - 55C3: ~40 - 44 | This is the most significant change. The N1-methylation will cause a substantial downfield shift (α-effect) for the adjacent C2 carbon. The C3 carbon will be much less affected. |

| N1-CH₃ | N/A | ~40 - 45 | A new peak will appear in the aliphatic region, characteristic of an N-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing key information about its functional groups.

Experimental Protocol (IR):

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Comparative Data and Interpretation:

| Vibrational Mode | 1,2,3,4-Tetrahydroquinoxaline (Observed Wavenumber, cm⁻¹)[1] | This compound (Predicted Wavenumber, cm⁻¹) | Rationale for Change |

| N-H Stretch | ~3300 - 3400 (two bands possible for primary amine, one for secondary) | ~3300 - 3350 (single, sharp) | The parent compound has two N-H bonds (N1 and N4). N-methylation removes the N1-H. A single, sharper N-H stretch corresponding to the N4-H group will remain. |

| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | No significant change expected. |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2980 | The appearance of a new C-H stretch from the N-methyl group will add complexity to this region but will likely overlap with the methylene C-H stretches. |

| C=C Stretch (Aromatic) | ~1500 - 1600 | ~1500 - 1600 | No significant change expected. |

| C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | This region will be complex, but the fundamental C-N stretching vibrations will remain. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol (Electron Ionization MS):

-

Sample Introduction: The sample is introduced into the ion source, typically via a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions and inducing fragmentation.

-

Analysis: Ions are separated by their m/z ratio in a mass analyzer (e.g., quadrupole).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Fragmentation Analysis:

The molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . The molecular ion peak [M]⁺• is therefore expected at m/z 148 .

The fragmentation pattern will be dictated by the stability of the resulting ions. The N1-methyl group provides a key fragmentation pathway not available to the parent compound.

Caption: Key predicted fragmentation pathways for this compound.

Interpretation of Key Fragments:

-

m/z 148 ([M]⁺•): The molecular ion. Its presence and intensity are crucial for confirming the molecular weight.

-

m/z 147 ([M-H]⁺): Loss of a hydrogen radical, typically from a C-H or N-H bond, is a common fragmentation. This is often a stable ion.

-

m/z 133 ([M-CH₃]⁺): This is a diagnostically critical peak. Alpha-cleavage, the loss of the N1-methyl radical, is a highly favorable process for N-alkyl amines. This would result in a very stable, resonance-delocalized cation. The presence of a strong peak at m/z 133 would be compelling evidence for the N-methyl structure. This fragment corresponds to the molecular ion of the parent 1,2,3,4-tetrahydroquinoxaline.[1]

-

m/z 118: A potential fragment arising from a Retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring, though this may be less favored than alpha-cleavage.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of this compound. By leveraging the known data of the parent 1,2,3,4-tetrahydroquinoxaline scaffold and applying fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The most telling signatures of N1-methylation are anticipated to be: the appearance of an N-methyl singlet around 3.0 ppm in the ¹H NMR spectrum; a significant downfield shift of the C2 carbon in the ¹³C NMR spectrum; the loss of one N-H stretching band in the IR spectrum; and a prominent [M-15]⁺ fragment at m/z 133 in the mass spectrum. These predictive insights serve as a valuable tool for any researcher engaged in the synthesis, characterization, or application of this compound.

References

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-1,2,3,4-tetrahydroquinoxaline. Designed for professionals in chemical research and drug development, this document offers a detailed interpretation of the NMR spectra, underpinned by fundamental principles of conformational analysis and spin-spin coupling. We will explore the causal relationships between the molecule's structure and its spectral features, present a standardized experimental protocol for data acquisition, and provide a complete assignment of all proton and carbon signals. This guide aims to serve as an authoritative reference for the structural elucidation and characterization of this important heterocyclic scaffold.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methyl group at the N-1 position significantly influences its electronic and conformational properties, making a thorough structural understanding essential for rational drug design and development. NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure and dynamic behavior of such molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data of this compound, offering insights into its unique spectral characteristics.

Molecular Structure and Conformational Dynamics

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the quinoxaline ring is employed.

Figure 1: Structure and IUPAC numbering of this compound.

The tetrahydroquinoxaline core consists of a benzene ring fused to a dihydropyrazine ring. This latter ring is not planar and, similar to cyclohexane, can adopt various conformations such as chair, boat, and twist-boat. For the related 1,2,3,4-tetrahydroquinoline system, a half-chair conformation is generally the most stable. The presence of the N-methyl group and the lone pair on the N-4 nitrogen introduces further conformational complexity, including the potential for ring inversion and nitrogen inversion, which can influence the observed NMR spectrum, particularly at different temperatures. At room temperature, a rapid conformational averaging is typically observed, leading to a time-averaged spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.67 | dt, J = 7.6, 1.5 Hz | 1H | H-7 |

| 6.61–6.54 | m | 2H | H-6, H-8 |

| 6.47 | dd, J = 7.6, 1.5 Hz | 1H | H-5 |

| 3.50–3.45 | m | 2H | H-2 |

| 3.29–3.24 | m | 2H | H-3 |

| 2.86 | s | 3H | N1-CH₃ |

Rationale for Peak Assignments

-

Aromatic Region (δ 6.4-6.7 ppm): The four protons on the benzene ring appear in the aromatic region of the spectrum. The electron-donating nature of the two nitrogen atoms shields these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

-

The signal at δ 6.67 (H-7) is assigned based on its multiplicity, a doublet of triplets. It is coupled to the adjacent H-6 and H-8 protons.

-

The multiplet between δ 6.61 and 6.54 is assigned to H-6 and H-8 .

-

The signal at δ 6.47 (H-5) , a doublet of doublets, is characteristic of a proton coupled to two non-equivalent neighboring protons.

-

-

Aliphatic Region (δ 2.8-3.5 ppm): This region contains the signals for the protons on the dihydropyrazine ring and the N-methyl group.

-

The singlet at δ 2.86 integrates to three protons and is unambiguously assigned to the N-methyl group (N1-CH₃) . Its singlet nature is due to the absence of adjacent protons for coupling.

-

The multiplets at δ 3.50–3.45 and δ 3.29–3.24 are assigned to the methylene protons at the C-2 and C-3 positions , respectively. These protons are diastereotopic and couple with each other, leading to complex multiplet patterns. The protons at C-2 are adjacent to the N-methylated nitrogen, which is expected to have a slightly different electronic effect compared to the N-H at the 4-position, influencing the chemical shift of the adjacent C-3 protons.

-

Coupling Constants and Conformational Insights

While the provided data describes the multiplicities as complex multiplets, the expected couplings in the saturated ring would be geminal (²J) and vicinal (³J). In a rapidly inverting chair-like conformation, the vicinal coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons would be averaged. The observed complex multiplets for the H-2 and H-3 protons are a result of this conformational averaging and the inherent diastereotopicity of these protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. The data presented was acquired in CDCl₃ at 100 MHz.[1]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 136.2 | C-8a | Quaternary carbon, deshielded by two adjacent nitrogen atoms. |

| 134.2 | C-4a | Quaternary carbon, adjacent to a nitrogen and part of the aromatic system. |

| 118.7 | C-6 | Aromatic CH, shielded by the nitrogen atoms. |

| 118.2 | C-7 | Aromatic CH, shielded by the nitrogen atoms. |

| 113.6 | C-5 | Aromatic CH, shielded by the nitrogen atoms. |

| 111.7 | C-8 | Aromatic CH, shielded by the nitrogen atoms. |

| 49.9 | C-2 | Aliphatic CH₂, adjacent to the N-methylated nitrogen. |

| 41.3 | C-3 | Aliphatic CH₂, adjacent to the NH group. |

| 39.1 | N1-CH₃ | N-methyl carbon, in a typical range for such groups. |

Rationale for Carbon Assignments

The assignment of the ¹³C NMR signals is based on established chemical shift trends, substituent effects, and would be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.

-

Aromatic Carbons (δ 111-137 ppm): The six carbons of the benzene ring give rise to six distinct signals. The two quaternary carbons, C-4a (δ 134.2) and C-8a (δ 136.2) , are the most downfield in this region due to their substitution pattern and proximity to the nitrogen atoms. The protonated aromatic carbons (C-5, C-6, C-7, C-8 ) appear between δ 111.7 and 118.7 .

-

Aliphatic Carbons (δ 39-50 ppm):

-

The signal at δ 49.9 is assigned to C-2 , being adjacent to the N-methylated nitrogen.

-

The peak at δ 41.3 corresponds to C-3 .

-

The upfield signal at δ 39.1 is assigned to the N-methyl carbon .

-

Advanced NMR Techniques for Definitive Assignment

To provide an unambiguous assignment of all ¹H and ¹³C signals and to understand the coupling network, a suite of 2D NMR experiments is indispensable.

Figure 2: Workflow for comprehensive NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the aromatic protons (H-5, H-6, H-7, H-8) and between the aliphatic protons on C-2 and C-3.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is the most reliable method for assigning the protonated carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary carbons and for piecing together the molecular framework by observing long-range correlations. For instance, the N-methyl protons would show an HMBC correlation to C-2 and C-8a, confirming their position.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR data for this compound.

I. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

II. Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

III. ¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

IV. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference the TMS signal to 0.00 ppm.

V. 2D NMR Acquisition (Optional but Recommended):

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.

-

Adjust the number of scans and increments as needed to achieve adequate resolution and signal-to-noise.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By integrating experimental data with fundamental principles of chemical structure and conformational analysis, we have presented a comprehensive assignment of all proton and carbon signals. The provided experimental protocol serves as a reliable starting point for researchers seeking to characterize this molecule and its derivatives. A thorough understanding of the NMR spectroscopy of this important heterocyclic core is paramount for its application in medicinal chemistry and materials science.

References

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017, 2(5), 2092-2106. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 1-methyl-1,2,3,4-tetrahydroquinoxaline. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and analysis of heterocyclic compounds. This document delves into the core fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal factors that govern the molecule's dissociation in the gas phase.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a dihydropyrazine ring, with a methyl group substitution on one of the nitrogen atoms. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolic studies, and for the quality control of synthesized analogues. This guide will provide a predictive and explanatory framework for its fragmentation, grounded in the established principles of mass spectrometry.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Fragmentation Cascade

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in structural information. For this compound, the fragmentation is primarily driven by the stability of the resulting radical cations and even-electron ions.

The Molecular Ion and Initial Fission

Upon electron impact, this compound (m/z 148) will readily form a molecular ion (M•+). The presence of two nitrogen atoms influences the initial ionization site, with the non-bonding electrons of the nitrogens being likely targets. The molecular ion is expected to be relatively intense, a common feature for N-substituted tetrahydroquinoxalines.[1]

The primary fragmentation pathways are initiated by cleavages alpha to the nitrogen atoms, which are stabilized by the resulting resonance structures.

Key Fragmentation Pathways under EI

The major fragmentation routes for the molecular ion of this compound are depicted below and summarized in Table 1.

Diagram: Proposed Electron Ionization (EI) Fragmentation Pathways

Caption: Predicted major EI fragmentation pathways for this compound.

-

Loss of a Hydrogen Radical (M-1): The formation of an [M-H]+ ion at m/z 147 is a common feature in the mass spectra of tetrahydroquinolines and related compounds.[2] This occurs via cleavage of a C-H bond adjacent to a nitrogen atom, leading to a stabilized iminium ion.

-

Loss of a Methyl Radical (M-15): The most characteristic fragmentation for N-methylated compounds is the loss of the methyl group. Alpha-cleavage at the N1-CH3 bond results in a stable even-electron ion at m/z 133. This fragment is often the base peak or a very prominent peak in the spectrum.

-

Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoxaline ring system is susceptible to a retro-Diels-Alder (RDA) fragmentation.[3][4] Following the loss of the methyl group, the ion at m/z 133 can undergo a concerted cleavage of the heterocyclic ring, expelling ethene (C2H4) to yield a fragment at m/z 105.

-

Further Fragmentation: The fragment at m/z 118, formed by the loss of a methyl group from the m/z 133 ion, can further lose a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 91, likely a tropylium or related stable aromatic cation.

Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Identity | Fragmentation Pathway |

| 148 | [M]•+ | Molecular Ion |

| 147 | [M-H]+ | Loss of a hydrogen radical |

| 133 | [M-CH3]+ | Loss of the N-methyl group (α-cleavage) |

| 118 | [M-CH3-CH3]+ | Loss of a methyl radical from the m/z 133 ion |

| 105 | [M-CH3-C2H4]+ | Retro-Diels-Alder fragmentation of the m/z 133 ion |

| 91 | [M-CH3-CH3-HCN]+ | Loss of HCN from the m/z 118 ion |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Probing the Protonated Molecule

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation. Collision-induced dissociation (CID) in a tandem mass spectrometer is then used to induce fragmentation and obtain structural information. For this compound, the protonation is expected to occur at one of the nitrogen atoms.

The Protonated Molecule and its Fragmentation Drivers

The [M+H]+ ion of this compound (m/z 149) will be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion will be directed by the positive charge and will favor the formation of stable, even-electron product ions.

Diagram: Proposed Electrospray Ionization (ESI) MS/MS Fragmentation Pathways

Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated this compound.

Key Fragmentation Pathways under ESI-MS/MS

-

Loss of Ethene (C2H4): A likely fragmentation pathway for the protonated molecule involves the cleavage of the saturated heterocyclic ring, leading to the neutral loss of ethene (28 Da). This would result in a product ion at m/z 121.

-

Loss of Ammonia (NH3): The loss of ammonia (17 Da) is another plausible fragmentation route, which would lead to a product ion at m/z 132. This would involve cleavage of the N-C bonds within the heterocyclic ring.

-

Sequential Losses: The product ion at m/z 121 could undergo further fragmentation by losing ammonia, resulting in a product ion at m/z 104.

Table 2: Predicted Prominent Ions in the ESI-MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |

| 149 | 132 | 17 (NH3) | Loss of ammonia |

| 149 | 121 | 28 (C2H4) | Loss of ethene |

| 121 | 104 | 17 (NH3) | Sequential loss of ammonia |

Experimental Protocols

To experimentally verify the proposed fragmentation pathways, the following general protocols can be employed.

GC-EI-MS Analysis

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Gas Chromatography (GC):

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

LC-ESI-MS/MS Analysis

Objective: To obtain the ESI-MS/MS spectrum of protonated this compound.

Methodology:

-

Sample Preparation: Dissolve the compound in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid to a concentration of approximately 10 µg/mL.

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: Scan for the protonated molecule at m/z 149.

-

MS/MS: Select the precursor ion at m/z 149 and perform collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is governed by the fundamental principles of ion stability and charge-driven reactions. Under Electron Ionization, the fragmentation is expected to be dominated by alpha-cleavage leading to the loss of the N-methyl group, followed by a potential retro-Diels-Alder reaction. In Electrospray Ionization, the protonated molecule is anticipated to fragment via the loss of small neutral molecules such as ethene and ammonia. The predictive pathways outlined in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the identification and structural characterization of this important heterocyclic compound.

References

-

The Mass Spectra of Some of Substituted Tetrahydroquinoxaline Compounds. Asian Journal of Chemistry. Available at: [Link]

-

Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]

-

Mass spectra of tetrahydroquinolines. Canadian Science Publishing. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]

-

An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]

-

Quinoxaline. NIST WebBook. Available at: [Link]

-

Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]

-

Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

-

The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1,2,3,4-tetrahydroquinoxaline

Abstract

This technical guide provides a comprehensive overview of the principles and applications of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of infrared spectroscopy, detailed experimental protocols, and a thorough analysis of the vibrational modes characteristic of this heterocyclic compound. By correlating specific infrared absorption bands to the molecular structure, this guide serves as a practical resource for the identification and characterization of this compound and related compounds.

Introduction: The Significance of this compound and the Role of Infrared Spectroscopy

This compound is a heterocyclic compound belonging to the quinoxaline family. The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The structural characterization of such compounds is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into molecular conformation.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1][2] The resulting infrared spectrum is a unique molecular "fingerprint," offering valuable information about the functional groups present in the molecule.[1] For a molecule like this compound, IR spectroscopy can unequivocally identify key functional groups, including N-H, C-H (both aliphatic and aromatic), C-N, and aromatic C=C bonds, thereby confirming its structure.

This guide will provide a detailed protocol for acquiring and interpreting the FTIR spectrum of this compound, grounded in the principles of vibrational spectroscopy and supported by established literature.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the infrared spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a benzene ring fused to a dihydropyrazine ring, with a methyl group attached to one of the nitrogen atoms.

Key Functional Groups and their Expected Vibrational Frequencies:

-

N-H (Secondary Amine): The presence of a secondary amine is a key feature. The N-H stretching vibration is expected to appear as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹.[3][4][5] The exact position and broadness of this peak can be influenced by hydrogen bonding.[4]

-

C-H Stretching (Aromatic and Aliphatic): The molecule contains both sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the tetrahydro portion and the methyl group.

-

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[9] Often, two or more bands are observed.

-

C-N Stretching: The stretching of the carbon-nitrogen bonds (both aliphatic and aromatic) will produce absorptions in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹ for aromatic amines and 1000 cm⁻¹ to 1250 cm⁻¹ for aliphatic amines.[3]

-

N-H Bending: The in-plane bending vibration of the N-H bond may be observed as a weak to medium intensity band around 1500-1600 cm⁻¹.[3]

-

C-H Bending: The bending vibrations of the C-H bonds (both in-plane and out-of-plane) will appear in the fingerprint region (below 1500 cm⁻¹). Out-of-plane (oop) bending of the aromatic C-H bonds between 675-900 cm⁻¹ can be particularly informative about the substitution pattern of the benzene ring.[7][9]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid and liquid samples.[10][11]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

-

Sample: this compound (solid or oil).

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. quora.com [quora.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. Video: IR Frequency Region: X–H Stretching [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 10. mt.com [mt.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive publicly available solubility data for this specific molecule, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into its expected behavior in various organic solvents based on its structural attributes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed, it must first dissolve in physiological fluids. Poor aqueous solubility is a major challenge in drug development, often leading to formulation difficulties and suboptimal drug exposure.[2] Consequently, understanding the solubility of a compound in various solvents, including organic solvents, is paramount. Organic solvents play a crucial role in various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for preclinical and clinical studies.[3]

This compound is a heterocyclic compound belonging to the tetrahydroquinoxaline class. Tetrahydroquinoline and its derivatives are recognized as important structural motifs in a vast number of biologically active compounds and are prevalent in medicinal chemistry.[4][5] Given its structural similarity to other pharmacologically active agents, understanding the solubility of this compound is essential for its potential development as a therapeutic agent.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The molecular structure of this compound, with its fused aromatic and saturated heterocyclic rings, along with a methyl group, dictates its polarity and potential for intermolecular interactions.

-

Polarity: The presence of two nitrogen atoms in the tetrahydroquinoxaline ring introduces polarity and the capacity for hydrogen bonding. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor.

-

Non-Polar Character: The benzene ring and the methyl group contribute to the non-polar character of the molecule.

-

Intermolecular Forces: The solubility will be a balance between the ability of the solvent to overcome the solute-solute interactions in the crystal lattice and establish favorable solute-solvent interactions.[7] In polar solvents, dipole-dipole interactions and hydrogen bonding will be significant. In non-polar solvents, van der Waals forces will be the primary mode of interaction.

Based on its structure, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will likely be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Solubility

Given the lack of specific solubility data for this compound in the public domain, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Organic Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |

| Hexane | 0.1 | 1.88 | Experimental Value |

| Toluene | 2.4 | 2.38 | Experimental Value |

| Dichloromethane | 3.1 | 9.08 | Experimental Value |

| Ethyl Acetate | 4.4 | 6.02 | Experimental Value |

| Acetone | 5.1 | 20.7 | Experimental Value |

| Ethanol | 5.2 | 24.5 | Experimental Value |

| Methanol | 6.6 | 32.7 | Experimental Value |

Note: Polarity index and dielectric constant values are approximate and can vary slightly with temperature and pressure.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.

-

Solvent Polarity: As a molecule with both polar and non-polar regions, this compound will likely have varying solubility across a range of solvents. It is expected to be more soluble in moderately polar solvents that can engage in both hydrogen bonding and accommodate the non-polar parts of the molecule.

-

Molecular Size and Shape: While not a dominant factor for a single compound, the size and shape of the solute molecule can influence how easily solvent molecules can surround it.[9]

-

Purity of the Compound: The presence of impurities can affect the measured solubility. Therefore, using a highly purified sample of this compound is crucial for obtaining accurate and reproducible results.

Conclusion

References

-

PrepChem.com. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. [Link]

-

LePree, J., & Stovall, D. (1989). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 78(4), 337-343. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

R Discovery. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoxaline. [Link]

-

Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

The Good Scents Company. 1,2,3,4-tetrahydroquinoline, 635-46-1. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

National Institutes of Health. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

National Institutes of Health. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

ResearchGate. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. [Link]

-

Wikipedia. Tetrahydroquinoline. [Link]

-

NIST WebBook. N-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. research.unipd.it [research.unipd.it]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]